Regioselective Sequential C–H Arylation Enabled Exclusively by SEM-Group Transposition
The SEM protecting group is uniquely capable of thermal transposition from one pyrazole nitrogen to the other (catalyzed by 10 mol% SEM-Cl in CH3CN at 95 °C for 24 h), converting the intrinsically unreactive C-3 position into a reactive C-5 position [1]. This "SEM switch" enables sequential C–H arylation at C-5 and then C-3, allowing construction of fully differentiated 3,4,5-triarylpyrazoles with complete regiocontrol. N-Boc, N-THP, and N-methyl pyrazole boronic acids cannot undergo analogous transposition because these protecting groups lack the labile N–CH2–O connectivity required for the switch mechanism [1].
| Evidence Dimension | Capacity for sequential C-5/C-3 dual C–H arylation |
|---|---|
| Target Compound Data | Enables full C-5 → C-3 sequential arylation after SEM-switch transposition; reactivity hierarchy: C-5 > C-4 >> C-3 (unswitched), C-5 (switched C-3) reactive toward ArBr with Pd(OAc)2/P(n-Bu)Ad2/K2CO3/HOPiv in DMA at 140 °C |
| Comparator Or Baseline | N-Boc, N-THP, N-methyl pyrazole boronic acids: SEM switch not possible; only single-position or statistical C–H arylation achievable |
| Quantified Difference | Qualitative binary difference: sequential regiocontrolled arylation possible (SEM) vs. not possible (all other N-protecting groups tested) |
| Conditions | SEM-Cl (10 mol%), CH3CN, 95 °C, 24 h for transposition; ArBr (1.5 equiv.), Pd(OAc)2 (5 mol%), P(n-Bu)Ad2 (7.5 mol%), K2CO3 (3 equiv.), HOPiv (25 mol%), DMA, 140 °C, 12 h for C–H arylation |
Why This Matters
For procurement decisions in programs requiring iterative, position-specific pyrazole elaboration, the SEM-protected variant is the only enabling building block; N-Boc or N-methyl alternatives preclude the synthetic sequence entirely.
- [1] Goikhman, R.; Jacques, T. L.; Sames, D. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. J. Am. Chem. Soc. 2009, 131 (8), 3042–3048. View Source
